molecular formula C20H27N3O B2908462 1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea CAS No. 852140-75-1

1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea

Cat. No.: B2908462
CAS No.: 852140-75-1
M. Wt: 325.456
InChI Key: GFTFRTBNMLBWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, 1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea, is a synthetic organic compound designed for research applications. Its structure incorporates a tetrahydrocarbazole scaffold, a privileged nitrogen-containing heterocycle frequently encountered in medicinal chemistry due to its prevalence in biologically active molecules and natural products . Nitrogen heterocycles are found in more than 85% of all biologically active compounds and constitute a core structural component in a significant portion of approved small-molecule drugs, underscoring their importance in the design of novel therapeutic agents . The molecular architecture of this compound, which features a urea linker connecting the cyclohexyl and tetrahydrocarbazole groups, is of particular interest for probing protein-ligand interactions and modulating biological pathways. The tetrahydrocarbazole moiety is a key structural feature in various pharmacological contexts. Recent scientific surveys highlight the continued exploration of complex heterocyclic modulators for challenging biological targets, including those involved in neurodegenerative diseases and protein-protein interactions . Furthermore, advanced research into inhibitors of protein-protein interactions, such as the menin-MLL interface, often employs sophisticated heterocyclic systems, demonstrating the critical role of such scaffolds in modern chemical biology and drug discovery . This reagent provides researchers with a valuable building block for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the investigation of new chemical spaces in various therapeutic areas.

Properties

IUPAC Name

1-cyclohexyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c24-20(22-15-6-2-1-3-7-15)21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)23-19/h10-12,15,23H,1-9,13H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTFRTBNMLBWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carbazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea involves its interaction with specific molecular targets. The tetrahydrocarbazole moiety can interact with various enzymes or receptors, potentially modulating their activity. The urea linkage can also play a role in binding to specific proteins or nucleic acids, influencing their function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Substituent R1 Substituent R2 Molecular Weight (g/mol) Key Properties Reference
Target Compound Cyclohexyl THC-methyl ~325 (estimated) High lipophilicity (predicted)
1-(3-Chlorophenyl)-3-(THC-methyl)urea 3-Chlorophenyl THC-methyl 353.85 Synthetic details; ChemSpider ID 1064042
Compound A (α2C-AR agonist) Imidazolylmethyl Benzoxazinyl N/A α2C-AR selective; poor brain penetration
1-Ethyl-3-(pyrazolylmethyl)urea (9a) Ethyl 3-Methyl-1-phenyl-pyrazolyl N/A Synthesized via toluene reflux

Key Observations :

  • Substituent Effects: The 3-chlorophenyl analog () has higher electronegativity due to chlorine, which may enhance binding to polar residues in target proteins.
  • Molecular Weight :
    • The target compound’s estimated molecular weight (~325 g/mol) is lower than the 3-chlorophenyl analog (353.85 g/mol), primarily due to the replacement of chlorine with a hydrogen-rich cyclohexyl group .

Biological Activity

1-Cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea is a complex organic compound that incorporates a cyclohexyl group, a tetrahydrocarbazole moiety, and a urea linkage. This unique structure suggests potential biological activities that are valuable in medicinal chemistry and pharmacological applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydrocarbazole Moiety : Achieved through Fischer indole synthesis where phenylhydrazine reacts with cyclohexanone.
  • Attachment of the Cyclohexyl Group : Introduced via nucleophilic substitution reactions.
  • Formation of the Urea Linkage : The final step involves reacting the cyclohexyl-tetrahydrocarbazole intermediate with an isocyanate.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The tetrahydrocarbazole moiety can modulate the activity of specific enzymes or receptors, while the urea linkage enhances binding affinity to proteins or nucleic acids.

Potential Therapeutic Applications

  • Anti-inflammatory Effects : The compound acts as a CRTH2 receptor antagonist, which is significant in treating conditions mediated by prostaglandins such as asthma and allergic rhinitis .
  • Cancer Therapy : Preliminary studies suggest that derivatives of tetrahydrocarbazole exhibit anticancer properties by inducing apoptosis in cancer cells . The unique structure may enhance interaction with cancer-related targets.
  • Neuroprotective Properties : In silico studies indicate potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Case Studies and Research Findings

Recent research highlights various aspects of the biological activity of compounds related to this compound:

StudyFindings
CRTH2 Antagonism Demonstrated effectiveness in reducing inflammation in models of asthma .
Cytotoxicity in Cancer Models Showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Neuroprotective Mechanisms Suggested interactions with neurodegenerative pathways through molecular docking studies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to elucidate its unique properties:

CompoundStructureBiological Activity
2,3,4,9-Tetrahydro-1H-carbazole Lacks cyclohexyl and urea groupsLimited anti-inflammatory activity
1-Cyclohexyl-3-phenylurea Contains cyclohexyl and urea groups but no tetrahydrocarbazoleModerate bioactivity without specific targeting

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : React cyclohexylamine with a carbazole derivative (e.g., 6-(chloromethyl)-2,3,4,9-tetrahydro-1H-carbazole) under nucleophilic substitution conditions.
  • Step 2 : Introduce the urea moiety via reaction with an isocyanate or carbodiimide coupling agent.
  • Key Reagents : Cyclohexylisocyanate, carbodiimides (e.g., EDC), and bases like triethylamine .
  • Optimization : Temperature (60–80°C) and solvent polarity (DMF or THF) significantly affect yield .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms regiochemistry of the urea linkage and carbazole substitution pattern.
  • X-ray Crystallography : Resolves 3D structure using software like SHELXL for refinement .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 352.3).
  • HPLC-Purity Analysis : Ensures >95% purity using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved during refinement?

  • Methodological Answer :

  • Use SHELXL for least-squares refinement, adjusting parameters like thermal displacement and occupancy .
  • Validate hydrogen-bonding patterns with ORTEP-3 to ensure geometric accuracy .
  • Cross-reference with graph-set analysis to identify common packing motifs (e.g., R2²(8) rings) .

Q. What strategies address contradictions in reported biological activity (e.g., IC50 variability)?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., LY344864 for 5-HT1F receptor studies) .
  • Binding Affinity Validation : Employ surface plasmon resonance (SPR) to measure Kd values, ensuring buffer conditions mimic physiological pH and ionic strength .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers due to solvent effects (DMSO vs. aqueous buffers) .

Q. How is the binding mode of this compound determined with enzyme targets like BTK?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 5P9J) to predict binding poses.
  • Crystallographic Studies : Co-crystallize the compound with BTK, refine using SHELXL, and analyze interactions (e.g., π-π stacking with carbazole) .
  • Mutagenesis : Validate key residues (e.g., BTK Met477) via alanine scanning to confirm binding hotspots .

Q. What safety protocols are essential for handling tetrahydrocarbazole derivatives?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration to minimize environmental toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.